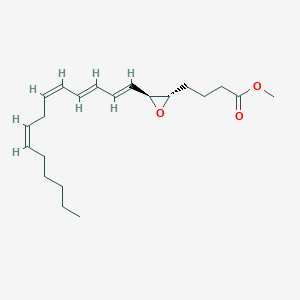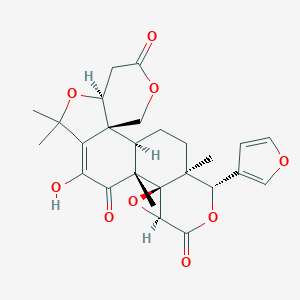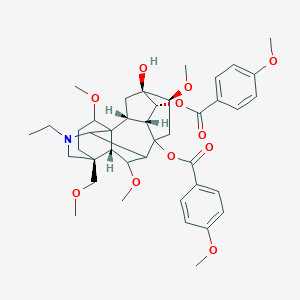
Lyciumin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le Lyciumin A a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les réactions de synthèse et de cyclisation peptidique.
Biologie : Enquête sur son rôle dans l'inhibition des protéases et des enzymes impliquées dans divers processus biologiques.
Médecine : Exploration de ses applications thérapeutiques potentielles dans le traitement de l'hypertension et d'autres maladies cardiovasculaires.
Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil pour étudier l'inhibition enzymatique.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité des protéases, de la rénine et de l'enzyme de conversion de l'angiotensine. Le peptide se lie aux sites actifs de ces enzymes, les empêchant de catalyser leurs réactions respectives. Cette inhibition entraîne une diminution de la production d'angiotensine II, un puissant vasoconstricteur, réduisant ainsi la pression artérielle .
Mécanisme D'action
Lyciumin A exhibits inhibitory activity on proteases, renin, and angiotensin-converting enzyme . It can be used for the research of hypertension . It also has neuro-protective effects on a number of neuronal diseases .
It is stable for two years when stored at the recommended temperature . It is in powder form .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Lyciumin A implique la formation d'une structure peptidique cyclique. Ce processus comprend généralement les étapes suivantes :
Synthèse peptidique : La chaîne peptidique linéaire est synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS). Cela implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide.
Cyclisation : Le peptide linéaire est ensuite cyclisé pour former la structure octapeptidique cyclique.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des approches biotechnologiques, telles que l'utilisation de micro-organismes génétiquement modifiés pour produire le peptide. Cette méthode peut être plus rentable et plus évolutive que la synthèse chimique traditionnelle. Les micro-organismes sont conçus pour exprimer le peptide, qui est ensuite purifié à l'aide de techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Lyciumin A subit diverses réactions chimiques, notamment :
Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, conduisant à la formation de liaisons disulfures entre les résidus cystéine.
Réduction : Les réactions de réduction peuvent briser les liaisons disulfures, reconvertissant la forme oxydée en forme réduite.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou l'iode (I₂) peuvent être utilisés comme agents oxydants.
Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.
Substitution : Des réactifs nucléophiles tels que les halogénoalcanes peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des propriétés structurelles et fonctionnelles modifiées. Par exemple, l'oxydation peut conduire à la formation de liaisons disulfures cycliques, améliorant la stabilité du peptide .
Comparaison Avec Des Composés Similaires
Composés similaires
Celogentine L : Un autre peptide cyclique présentant une activité inhibitrice similaire sur les protéases.
Inhibiteurs de l'enzyme de conversion de l'angiotensine : Une classe de composés qui comprend des médicaments comme le captopril et l'énalapril, qui inhibent également l'enzyme de conversion de l'angiotensine.
Unicité
Le Lyciumin A est unique en raison de sa structure octapeptidique cyclique, qui offre une stabilité et une spécificité accrues par rapport aux peptides linéaires. De plus, son origine naturelle du genre Lycium ajoute à son attrait en tant que composé bioactif présentant des applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
125708-06-7 |
|---|---|
Formule moléculaire |
C42H51N9O12 |
Poids moléculaire |
873.9 g/mol |
Nom IUPAC |
(2R,5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2R)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid |
InChI |
InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63)/t26-,27+,28+,29+,31+,34+,35-/m1/s1 |
Clé InChI |
IPOLXDNCMOVXCP-WUVUALGCSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
SMILES canonique |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















